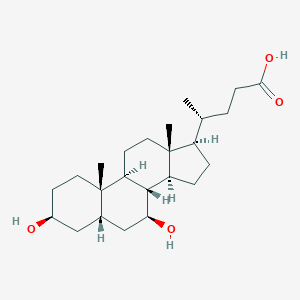
(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” likely involves a pyrrolidine ring attached to an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-Methyl-5-(pyrrolidin-2-yl)isoxazole” are not available in the retrieved information .Applications De Recherche Scientifique
Synthesis and Cholinergic Channel Activation
- Cholinergic Channel Activation: ABT-418 and its analogs have been synthesized and tested for their ability to activate cholinergic channels. The 4′-(S)-methyl analog of ABT-418 was found to be six-fold less potent than ABT-418 itself, highlighting the importance of specific structural features for their activity as cholinergic channel activators (Lin et al., 1995). Further investigations into pyrrolidine-modified analogs of ABT-418 have explored the effects of methyl substitution on the in vitro rate of metabolism, providing insights into how structural modifications influence receptor binding and metabolic stability (Lin et al., 1994).
Novel Synthesis Methods
- Isoxazole-Annotated Heterocycles: Research has also focused on developing convenient scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, demonstrating the versatility of isoxazole compounds in synthesizing new chemical entities (Ruano et al., 2005).
Biological Activity Beyond Cholinergic Activation
- GABAA Agonist Activity: Certain isoxazole compounds were designed and synthesized as analogs of the GABAA agonist THIP. These studies demonstrate the chemical diversity and potential for isoxazole derivatives to interact with various neurotransmitter systems beyond cholinergic receptors, including GABAergic and glycine receptors (Byberg et al., 1987).
Antiviral Applications
- Antiviral Activity Against Human Rhinovirus: Novel isoxazole compounds have been identified as potent, irreversible inhibitors of human rhinovirus 3C protease. This showcases the potential of isoxazole derivatives in the development of antiviral therapeutics (Patick et al., 2005).
Chemical Synthesis Innovations
- Transfer Hydrogenation and Reductive Ring-Opening: The reductive ring opening of isoxazoles using iron catalysis in aged N-methyl-2-pyrrolidone (NMP) represents a novel approach in the synthesis of β-enaminones and 1,3-diketones, highlighting the utility of isoxazoles in complex chemical transformations (Liu et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAXCRZQLWZFH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



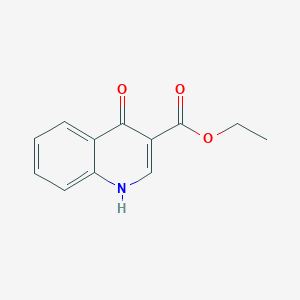
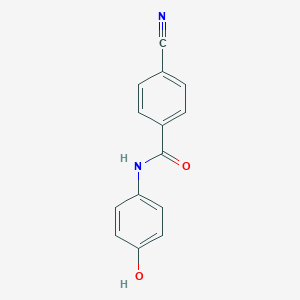



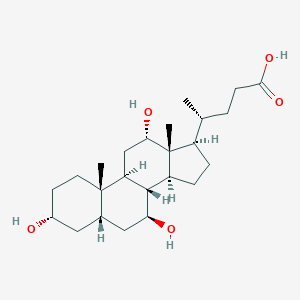

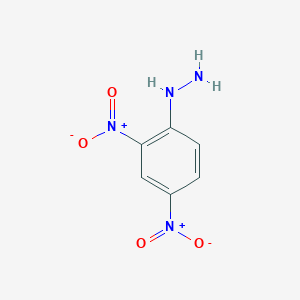
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

